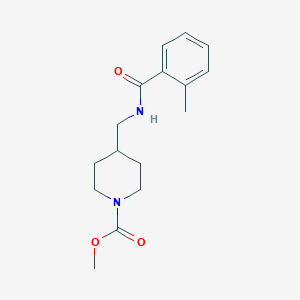

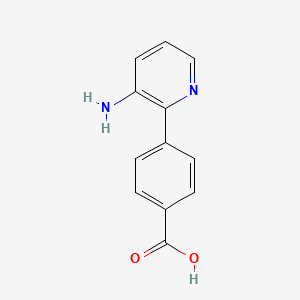

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

Piperidine derivatives, like “Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate”, are involved in various chemical reactions. They are used in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and more .科学的研究の応用

Oxindole Synthesis via Palladium-catalyzed C-H Functionalization

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate has been used in the synthesis of oxindoles through Palladium-catalyzed C-H functionalization. This method is significant in medicinal chemistry synthesis, particularly as it relates to the development of serine palmitoyl transferase enzyme inhibitors, which have potential applications in treating various diseases, including metabolic disorders and cancers (Magano, Kiser, Shine, & Chen, 2014).

Aza-Pummerer Approach for Synthesis of 4-Chloropiperidines

A novel Aza-Pummerer approach utilizing methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate for synthesizing 4-chloropiperidines has been reported. This method offers an environmentally benign alternative for piperidine formation, showcasing broad substrate scope and high functional group tolerance, which is crucial for developing new pharmaceutical compounds (Ebule, Mudshinge, Nantz, Mashuta, Hammond, & Xu, 2019).

Preclinical Pharmacology and Pharmacokinetics

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate has been explored in the context of preclinical pharmacology and pharmacokinetics. The compound demonstrated significant potential in clinical trials for major depressive disorder due to its selective NMDA receptor subunit 2B antagonism. Its high-binding affinity and specific targeting make it a promising candidate for further therapeutic applications (Garner, Gopalakrishnan, Mccauley, Bednar, Gaul, Mosser, Kiss, Lynch, Patel, Fandozzi, Lagrutta, Briscoe, Liverton, Paterson, Vornov, & Mazhari, 2015).

Corrosion Inhibition on Iron

The compound's derivatives have been evaluated for their corrosion inhibition properties on iron, revealing their potential in protective coatings and materials science. Through quantum chemical calculations and molecular dynamics simulations, these derivatives have shown effectiveness in mitigating corrosion, which is crucial for extending the lifespan of metal-based infrastructures (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Potent Inhibition of Thrombin

Research on stereoisomers of a related compound has demonstrated potent inhibition of thrombin, an enzyme critical in blood coagulation. This finding has implications for developing new anticoagulant drugs, which could be vital for treating cardiovascular diseases and preventing blood clots (Okamoto, Hijikata, Kikumoto, Tonomura, Hara, Ninomiya, Maruyama, Sugano, & Tamao, 1981).

Safety and Hazards

将来の方向性

Piperidine derivatives are a focus of ongoing research due to their importance in drug design. Future directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

特性

IUPAC Name |

methyl 4-[[(2-methylbenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12-5-3-4-6-14(12)15(19)17-11-13-7-9-18(10-8-13)16(20)21-2/h3-6,13H,7-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHAYQGZRRADPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate](/img/structure/B2741448.png)

![2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B2741449.png)

![2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2741450.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2741451.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2741455.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine](/img/structure/B2741457.png)

![2-Chloro-N-[(4-methoxypyrimidin-2-yl)methyl]acetamide](/img/structure/B2741459.png)

![dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine](/img/structure/B2741465.png)

![7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2741468.png)